
3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid
Descripción general
Descripción
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound with the molecular formula C12H15FN2O2 It is a derivative of benzoic acid, featuring a fluorine atom at the third position and a 4-methylpiperazin-1-yl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzoic acid and 4-methylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as dichloromethane or methanol. The reaction mixture is typically heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also involves rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Carboxylic Acid Derivative Reactions
The carboxylic acid group undergoes characteristic transformations, forming esters, amides, and salts (Table 1).
Condensation reactions with aminopyridines or anilines are employed to develop bioactive molecules, such as kinase inhibitors .
Aromatic Fluorine Reactivity
The fluorine atom at position 3 participates in nucleophilic aromatic substitution (NAS) under specific conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaOH (10% aq.) | 150°C, 12 h | 3-Hydroxy-4-(4-methylpiperazin-1-yl)benzoic acid | 45% |
NH₃ (liq.) | Cu catalyst, 100°C | 3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid | 32% |
The electron-withdrawing piperazine ring meta to fluorine reduces NAS efficiency compared to ortho-substituted analogs .
Piperazine Ring Modifications
The 4-methylpiperazine moiety undergoes alkylation and acylation (Table 2).
These modifications are critical in medicinal chemistry to optimize drug solubility and target affinity .
Comparative Reactivity with Analogues
The fluorine and piperazine groups confer distinct reactivity compared to non-fluorinated or piperidine-containing analogs (Table 3).
Reductive and Oxidative Pathways
Aplicaciones Científicas De Investigación
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride: This is a hydrochloride salt form of the compound, which may have different solubility and stability properties.
3-Amino-4-(4-methylpiperazin-1-yl)benzoic acid: This compound has an amino group instead of a fluorine atom, leading to different chemical and biological properties.
4-(4-Methylpiperazin-1-yl)benzoic acid: This compound lacks the fluorine atom, which may affect its reactivity and interactions.
Uniqueness
This compound is unique due to the presence of both the fluorine atom and the piperazine ring, which confer specific chemical and biological properties. The fluorine atom enhances its stability and lipophilicity, while the piperazine ring contributes to its binding affinity and activity.
Actividad Biológica
3-Fluoro-4-(4-methylpiperazin-1-YL)benzoic acid is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a fluorine atom and a piperazine ring. These characteristics contribute to its potential biological activities and interactions with various molecular targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a CAS number of 763114-26-7. The presence of the fluorine atom enhances lipophilicity, which may affect the compound's absorption and distribution in biological systems. The piperazine moiety is known for its ability to interact with various biological receptors, making this compound a candidate for drug development.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The fluorine atom and piperazine ring are crucial for binding affinity, potentially allowing the compound to act as an inhibitor or modulator in various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may have potential as an antitumor agent. It has been shown to inhibit cancer cell proliferation in vitro, particularly in models of colon cancer where it affects c-Src kinase activity, a critical pathway in tumor progression .
- Neuroprotective Effects : Due to the piperazine component, there is potential for neuroprotective applications. Compounds with similar structures have demonstrated the ability to cross the blood-brain barrier, suggesting that this compound could be explored for neurological disorders .
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific metabolic enzymes involved in various pathways, including those linked to cancer and neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity Study : In a study focusing on colon cancer models, this compound was found to significantly reduce cell viability at concentrations ranging from 10 µM to 50 µM, indicating its potential as an antitumor agent .
- Neuroprotective Potential : A study examining compounds with similar piperazine structures found that they exhibited protective effects against oxidative stress-induced neuronal damage. This suggests that further investigation into the neuroprotective properties of this compound is warranted .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Fluoro-4-(piperidin-1-YL)benzoic acid | Similar fluorinated benzoic structure | Different nitrogen ring may alter pharmacological properties |
4-Fluoro-3-(piperidin-1-YL)benzoic acid hydrochloride | Contains piperidine instead of piperazine | Potentially different interactions with biological targets |
3-Fluoro-4-(methylpiperidin-1-YL)benzoic acid | Methyl substitution on piperidine | May enhance selectivity for certain receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling 4-methylpiperazine with fluorinated benzoic acid precursors. For example:
Fluorination : Start with 4-hydroxybenzoic acid derivatives and introduce fluorine via nucleophilic aromatic substitution (e.g., using KF or Selectfluor®) under controlled temperatures (80–120°C) .
Piperazine Coupling : React 3-fluoro-4-aminobenzoic acid with 4-methylpiperazine via Buchwald-Hartwig amination or Ullmann coupling, using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
Purification : Use column chromatography (silica gel, eluent: DCM/MeOH 10:1) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C3, piperazine at C4). For example, a singlet in ¹⁹F NMR at ~-110 ppm confirms fluorination .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect impurities (e.g., unreacted starting materials) .
- Melting Point Analysis : Compare observed mp (e.g., 187–190°C for analogs) with literature values to verify crystallinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?
- Methodological Answer :
- Core Modifications : Systematically vary substituents on the benzoic acid (e.g., F at C3 vs. Cl) and piperazine (e.g., methyl vs. ethyl groups) to assess impact on bioactivity. Use parallel synthesis for efficiency .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). For example, derivatives with bulkier piperazine substituents showed enhanced inhibition in antimicrobial studies .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities and guide synthetic priorities .
Q. What strategies are recommended to resolve discrepancies in bioassay data between different research groups?
- Methodological Answer :
- Standardize Protocols : Ensure identical buffer conditions (pH, ionic strength) and enzyme concentrations. For example, variations in ATP concentration (1 mM vs. 2 mM) can alter kinase inhibition results .
- Impurity Analysis : Use HPLC-UV/Vis to check for trace impurities (e.g., diastereomers or unreacted intermediates) that may interfere with assays. Reference standards like Imp. B (CAS 62337-66-0) can aid identification .
- Reproducibility Checks : Collaborate on inter-laboratory studies using shared batches of the compound to isolate methodological vs. compound-specific effects .
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (e.g., BINAP vs. DavePhos) to improve cross-coupling efficiency. For example, Pd(OAc)₂/Xantphos increased yields from 45% to 72% in similar reactions .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates. Microwave-assisted synthesis (100°C, 30 min) may also accelerate reaction kinetics .
- Byproduct Trapping : Add molecular sieves or scavengers (e.g., polymer-bound thiourea) to remove excess reagents .
Q. Data Contradiction Analysis
Q. Why do melting points reported for structurally similar compounds vary across studies (e.g., 187–190°C vs. 239–241°C)?
- Methodological Answer :
- Hydrate/Salt Forms : Differences may arise from hydrochloride hydrate formation (e.g., mp 239–241°C for 4-(4-methylpiperazin-1-yl)benzoic acid HCl hydrate vs. free acid) .
- Crystallization Conditions : Slow cooling from ethanol yields larger crystals with higher mp, while rapid cooling (e.g., ice bath) produces polymorphs with lower mp .
Q. How should researchers interpret conflicting bioactivity data for fluorinated benzoic acid derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Protonation State : The carboxylic acid group’s ionization state (pH-dependent) affects solubility and membrane permeability. Adjust assay pH to physiological conditions (pH 7.4) for relevance .
Q. Methodological Tables
Parameter | Typical Value | Reference |
---|---|---|
Melting Point (free acid) | 187–190°C | |
HPLC Purity | >95% (C18, ACN/H₂O) | |
¹H NMR (DMSO-d₆) | δ 8.01–8.10 (m, aromatic) | |
Synthetic Yield (Pd-catalyzed) | 60–75% |
Propiedades
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-3-2-9(12(16)17)8-10(11)13/h2-3,8H,4-7H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHQNVGKXHJWKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593547 | |
Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250683-76-2 | |
Record name | 3-Fluoro-4-(4-methylpiperazin-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.